molecular formula C12H20N4 B1483832 3-cyclopropyl-1-(piperidin-3-ylmethyl)-1H-pyrazol-5-amine CAS No. 2097981-22-9

3-cyclopropyl-1-(piperidin-3-ylmethyl)-1H-pyrazol-5-amine

Cat. No. B1483832
CAS RN: 2097981-22-9
M. Wt: 220.31 g/mol
InChI Key: RFCGXOVDIZOVJP-UHFFFAOYSA-N
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Description

3-cyclopropyl-1-(piperidin-3-ylmethyl)-1H-pyrazol-5-amine, otherwise known as CPP-PIP, is a cyclic amine compound that has been the focus of numerous scientific studies. CPP-PIP is a cyclic amine with a pyrazole core, which is a heterocyclic aromatic compound that is composed of three carbon atoms and two nitrogen atoms. CPP-PIP has a wide range of applications in scientific research, including drug design and development, organic synthesis, and biochemical studies.

Scientific Research Applications

Fluorescent Properties and Synthetic Methods

One study highlights the interaction between ketone derivatives of propargylamines, including compounds with piperidinyl groups, and arylhydrazines. This interaction yields 3-aryl-5-arylethynyl-1-phenyl-4,5-dihydro-1H-pyrazoles with notable fluorescent properties. The fluorescence emission wavelengths of these compounds are located at 453-465 and 363-400 nm, with some showing extremely large Stokes shifts. This suggests potential applications in materials science for fluorescence-based sensors or imaging agents (Odin et al., 2022).

Receptor Binding Affinity

Research into pyrazolo[1,5-α]pyridines, including derivatives structurally related to 3-cyclopropyl-1-(piperidin-3-ylmethyl)-1H-pyrazol-5-amine, has shown potential in receptor binding applications. Compounds synthesized showed affinity constants for D4, D2, and D3 dopamine receptors, indicating potential use in neurological research and drug development (Guca, 2014).

Heterocyclic Amino Acids Synthesis

A series of methyl 3- and 5-(N-Boc-piperidinyl)-1H-pyrazole-4-carboxylates were synthesized as novel heterocyclic amino acids. These compounds, related to 3-cyclopropyl-1-(piperidin-3-ylmethyl)-1H-pyrazol-5-amine, can serve as building blocks for achiral and chiral compounds. Their synthesis and structural characterization indicate potential applications in pharmaceuticals and organic chemistry (Matulevičiūtė et al., 2021).

Anticancer Activity

Novel pyrazolyl pyrazoline and pyrazolyl aminopyrimidine derivatives, structurally related to the mentioned compound, have been synthesized and evaluated for their in vitro cytotoxicity against various human cancer cell lines. Some compounds exhibited significant cytotoxicity, suggesting their potential as anticancer agents (Alam et al., 2018).

N-Cyclopropylation of Heterocycles

Research into direct N-cyclopropylation of cyclic amides and azoles, including pyrazoles, highlights an innovative method for introducing cyclopropyl groups onto nitrogen atoms of heterocycles. This method's development, which could involve compounds like 3-cyclopropyl-1-(piperidin-3-ylmethyl)-1H-pyrazol-5-amine, offers valuable insights into the synthesis of nitrogenated compounds in pharmaceutical research (Gagnon et al., 2007).

properties

IUPAC Name

5-cyclopropyl-2-(piperidin-3-ylmethyl)pyrazol-3-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H20N4/c13-12-6-11(10-3-4-10)15-16(12)8-9-2-1-5-14-7-9/h6,9-10,14H,1-5,7-8,13H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RFCGXOVDIZOVJP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(CNC1)CN2C(=CC(=N2)C3CC3)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H20N4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

220.31 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-cyclopropyl-1-(piperidin-3-ylmethyl)-1H-pyrazol-5-amine

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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